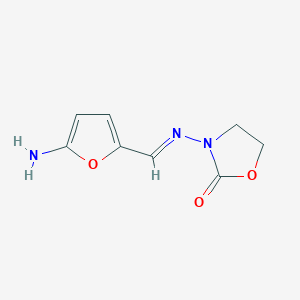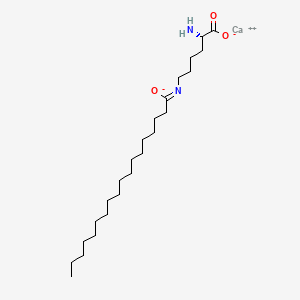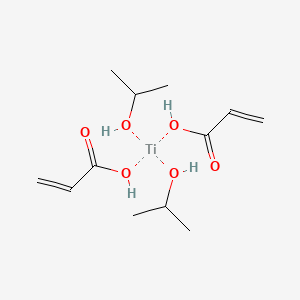
Bis(propan-2-olato)bis(acrylato-O)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis(propan-2-olato)bis(acrylato-O)titanium typically involves the reaction of titanium tetrachloride with isopropanol and acrylic acid. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Bis(propan-2-olato)bis(acrylato-O)titanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The isopropanol and acrylate ligands can be substituted with other ligands, leading to the formation of new titanium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(propan-2-olato)bis(acrylato-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: This compound is studied for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing to explore its use in medical implants and coatings due to its biocompatibility and anti-corrosive properties.
Industry: It is used in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which Bis(propan-2-olato)bis(acrylato-O)titanium exerts its effects involves the interaction of its titanium center with various molecular targets. The titanium center can coordinate with different ligands, facilitating catalytic reactions and the formation of new compounds. The pathways involved in these processes are complex and depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(propan-2-olato)bis(acrylato-O)titanium can be compared with other titanium-based compounds such as:
Titanium tetraisopropoxide: Used as a precursor in the synthesis of titanium dioxide.
Titanium diisopropoxide bis(acetylacetonate): Used as a catalyst in organic synthesis.
Titanium(IV) butoxide: Used in the production of titanium dioxide nanoparticles.
The uniqueness of this compound lies in its specific ligand combination, which imparts distinct chemical properties and reactivity compared to other titanium compounds .
Properties
CAS No. |
80785-42-8 |
|---|---|
Molecular Formula |
C12H24O6Ti |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
propan-2-ol;prop-2-enoic acid;titanium |
InChI |
InChI=1S/2C3H4O2.2C3H8O.Ti/c2*1-2-3(4)5;2*1-3(2)4;/h2*2H,1H2,(H,4,5);2*3-4H,1-2H3; |
InChI Key |
JKSSCUYQPAOSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.C=CC(=O)O.C=CC(=O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


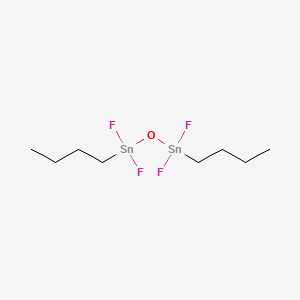
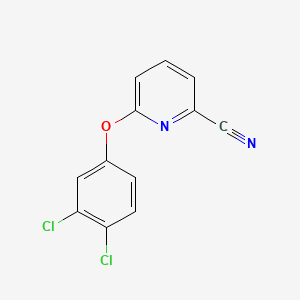

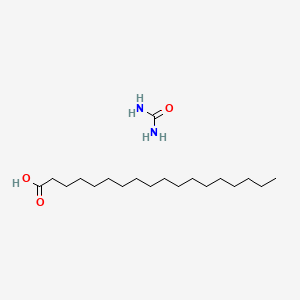
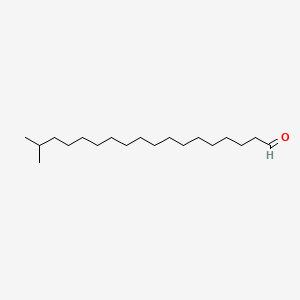
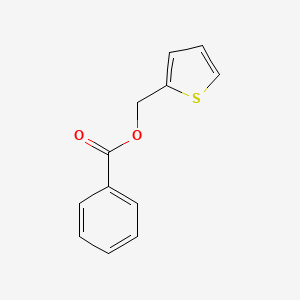
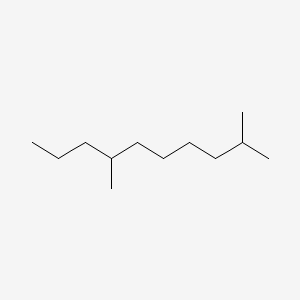
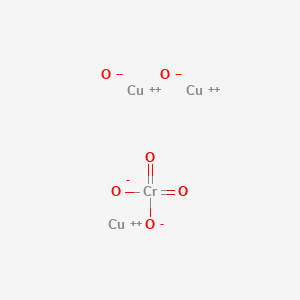
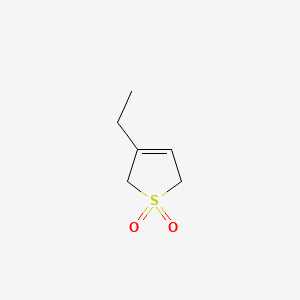
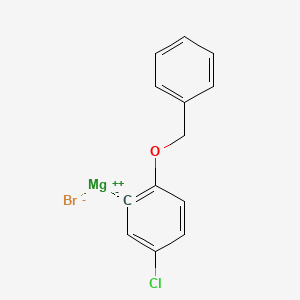
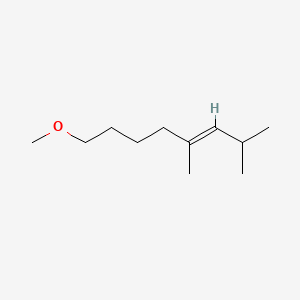
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
